molecular formula C7H15NO B3239900 2-[(Methylamino)methyl]cyclopentan-1-ol CAS No. 1423033-26-4

2-[(Methylamino)methyl]cyclopentan-1-ol

Cat. No.: B3239900
CAS No.: 1423033-26-4
M. Wt: 129.2 g/mol
InChI Key: GQIAIEOURDZWHB-UHFFFAOYSA-N
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Description

2-[(Methylamino)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C7H15NO It is a cyclopentanol derivative where the hydroxyl group is substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methylamino)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with methylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially incorporating continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Methylamino)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclopentanone or cyclopentanal derivatives.

    Reduction: Various amine derivatives depending on the extent of reduction.

    Substitution: Cyclopentyl derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

2-[(Methylamino)methyl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Methylamino)methyl]cyclopentan-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms and metabolic processes, depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog without the methylamino group.

    Cyclopentanone: The oxidized form of cyclopentanol.

    Methylcyclopentanol: A derivative with a methyl group attached to the cyclopentanol ring.

Uniqueness

2-[(Methylamino)methyl]cyclopentan-1-ol is unique due to the presence of both a hydroxyl and a methylamino group on the cyclopentane ring

Properties

IUPAC Name

2-(methylaminomethyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-5-6-3-2-4-7(6)9/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIAIEOURDZWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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